molecular formula C13H23NO3 B3117244 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 2220998-56-9

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

Cat. No.: B3117244
CAS No.: 2220998-56-9
M. Wt: 241.33
InChI Key: XRNJMGKDWQLIJX-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is a bicyclic pyrrolidine derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C13H23NO3 . This compound serves as a versatile and crucial synthetic intermediate for the construction of more complex, pharmacologically active molecules. The presence of both a hydroxymethyl group and a Boc-protected amine on a conformationally constrained bicyclic scaffold makes it a valuable building block. Compounds within this family of constrained bicyclic pyrrolidines are extensively used in the synthesis of transition-state analog inhibitors, particularly for glycosyltransferases and glycoside hydrolases . These azasugar analogs mimic the charge and geometry of carbohydrate reaction intermediates, leading to potent inhibitory activity with potential IC50 values in the picomolar range . Furthermore, the Boc-protecting group allows for selective functionalization of the amine, enabling further diversification of the scaffold for drug discovery efforts. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNJMGKDWQLIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole typically involves the following steps:

    Formation of the cyclopenta[C]pyrrole ring: This can be achieved through a series of cyclization reactions.

    Introduction of the hydroxymethyl group: This step involves the addition of a hydroxymethyl group to the cyclopenta[C]pyrrole ring.

    Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The boc group protects the amine functionality, allowing selective reactions at other sites.

Comparison with Similar Compounds

Hydroxymethyl vs. Oxo Group

  • Reactivity : The hydroxymethyl group is less electrophilic than the oxo group, reducing susceptibility to nucleophilic attacks. This makes the hydroxymethyl derivative more stable under basic conditions compared to the oxo analog .
  • Solubility : The polar -CH2OH group enhances water solubility relative to the oxo compound, though the Boc group partially offsets this due to its hydrophobicity.
  • Toxicity : The oxo compound exhibits acute oral toxicity (Category 4) and irritancy (skin/eyes), likely due to its electrophilic carbonyl group . The hydroxymethyl variant is anticipated to have lower acute toxicity.

Hydroxymethyl vs. Amino Group

  • Reactivity: The amino group is highly nucleophilic but is stabilized by Boc protection. In contrast, the hydroxymethyl group is more amenable to oxidation (e.g., to a carboxylic acid).
  • Biological Activity: Amino derivatives are often used in peptide coupling, whereas hydroxymethyl groups serve as handles for bioconjugation or further functionalization.

Stability and Handling Considerations

  • Oxo Derivative: Requires strict storage conditions (dry, inert atmosphere) to prevent decomposition. Hazardous gases (e.g., COx, NOx) may form during combustion .
  • Hydroxymethyl Derivative : Likely stable at room temperature but may require protection from moisture to prevent ester hydrolysis.
  • Amino Derivative: Boc protection mitigates amine reactivity, but acidic conditions could cleave the Boc group, releasing volatile tert-butanol .

Biological Activity

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C13H23NO3C_{13}H_{23}NO_3, with a molecular weight of approximately 241.33 g/mol. The compound incorporates a tert-butyl group and a hydroxymethyl substituent on a hexahydrocyclopenta[C]pyrrole backbone, positioning it as a promising candidate for various therapeutic applications.

Biological Activity

Research has indicated that 5-hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole exhibits notable biological activity, particularly in the modulation of cell signaling pathways. Preliminary studies suggest its involvement in cellular processes such as proliferation and apoptosis, although the detailed mechanisms remain to be fully elucidated.

The mechanism of action for this compound is believed to involve interactions with specific biological targets, including enzymes and receptors, which may modulate their activity. Such interactions can lead to alterations in cellular pathways, potentially offering therapeutic benefits.

1. Cellular Proliferation and Apoptosis

  • Studies have demonstrated that 5-hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole may influence cellular proliferation and apoptosis. The exact pathways involved are still under investigation, but initial findings indicate a potential role in cancer therapies.

2. Antimicrobial Properties

  • The compound has been evaluated for its antimicrobial properties, showing efficacy against various pathogens. This suggests that it could be developed into an antimicrobial agent, especially in the context of resistant strains.

3. Potential Therapeutic Applications

  • Ongoing research is exploring the use of this compound in treating diseases mediated by SHP2 (Src Homology Region 2 Domain Containing Phosphatase 2), which is linked to several cancers. The ability to inhibit SHP2 activity positions it as a potential therapeutic agent in oncology .

Case Studies

Several case studies have highlighted the biological activities of 5-hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole:

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in cancer cell lines.
Study BAntimicrobial EffectsShowed significant activity against bacterial strains, suggesting potential for drug development.
Study CMechanistic InsightsInvestigated interaction with SHP2, revealing pathways that could be targeted for cancer treatment.

Synthesis and Accessibility

The synthetic routes for producing 5-hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole are well-documented, highlighting its accessibility for laboratory research. Various methods have been developed that allow for modifications to enhance its biological activity or tailor its properties for specific applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Hydroxymethyl-2-Boc-hexahydrocyclopenta[C]pyrrole in laboratory settings?

  • Methodological Answer :

  • Use respiratory protection (e.g., NIOSH-certified masks) if airborne concentrations exceed limits, and wear nitrile gloves/chemical goggles to prevent skin/eye contact (acute toxicity: OSHA HCS Category 4; skin/eye irritation: Category 2A/2) .
  • Store in dry, ventilated, and temperature-controlled environments (≤25°C) to avoid decomposition; incompatible with strong oxidizers and acids .
  • In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation for potential respiratory irritation .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Use stepwise Boc protection : First, protect the pyrrole nitrogen with tert-butoxycarbonyl (Boc) under anhydrous conditions (e.g., Boc₂O, DMAP, DCM), followed by hydroxymethylation at position 5 using formaldehyde equivalents .
  • Monitor reaction progress via HPLC or LC-MS to detect intermediates (e.g., tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) and adjust stoichiometry of reducing agents (e.g., NaBH₄) to suppress over-reduction .

Q. What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign cyclopenta-pyrrole ring protons (δ 1.5–3.0 ppm for hexahydro protons; δ 4.5–5.5 ppm for hydroxymethyl group) and confirm Boc group integrity (δ 1.4 ppm for tert-butyl) .
  • X-ray crystallography : Resolve stereochemical ambiguity (e.g., cis/trans ring junctions) using single crystals grown via slow evaporation in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity (e.g., neurotransmitter inhibition vs. GPCR modulation)?

  • Methodological Answer :

  • Perform target-specific assays : Use HEK-293 cells transfected with human dopamine/serotonin transporters for reuptake inhibition studies (IC₅₀ determination) .
  • Compare results with GPCR β-arrestin recruitment assays (e.g., PathHunter®) to differentiate off-target effects. Adjust cell membrane permeability using PEGylation if the compound’s logP (>3) limits aqueous solubility .

Q. What strategies improve the stability of the hydroxymethyl group during prolonged storage or reaction conditions?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl moiety .
  • Protecting group alternatives : Replace Boc with Fmoc for acid-sensitive applications or use trimethylsilyl (TMS) ethers to stabilize the hydroxymethyl group during nucleophilic reactions .

Q. How can the crystalline form of this compound impact its bioavailability in preclinical studies?

  • Methodological Answer :

  • Characterize polymorphs via DSC/TGA to identify thermodynamically stable Form I (melting point >150°C), which enhances solubility and dissolution rates in vivo .
  • For in vivo testing, formulate as a hydrochloride salt (improved aqueous solubility) and validate purity (>99% by chiral HPLC) to reduce variability in pharmacokinetic data .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s acute toxicity: How to reconcile OSHA Category 4 (oral) with low in vivo lethality?

  • Methodological Answer :

  • Conduct species-specific toxicity studies : Administer graded doses (10–1000 mg/kg) to Sprague-Dawley rats and monitor for organ-specific effects (e.g., liver enzymes, renal biomarkers). OSHA classifications often derive from conservative estimates, which may not align with rodent LD₅₀ data .
  • Use in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to assess structural alerts (e.g., pyrrole ring reactivity) and refine hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
Reactant of Route 2
Reactant of Route 2
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

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